molecular formula C12H20O3 B14594317 (1S,3R)-3-Butyl-2-oxocyclohexyl acetate CAS No. 61592-55-0

(1S,3R)-3-Butyl-2-oxocyclohexyl acetate

Katalognummer: B14594317
CAS-Nummer: 61592-55-0
Molekulargewicht: 212.28 g/mol
InChI-Schlüssel: ZKGIJTKOEQNUOI-MNOVXSKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,3R)-3-Butyl-2-oxocyclohexyl acetate is an organic compound with a unique stereochemistry It is a derivative of cyclohexane, featuring a butyl group and an acetate group attached to the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Butyl-2-oxocyclohexyl acetate typically involves the use of enantiomerically pure starting materials to ensure the desired stereochemistry. One common method involves the reaction of (1S,3R)-3-butylcyclohexanone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its enantiomeric purity and overall quality.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3R)-3-Butyl-2-oxocyclohexyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of butylcyclohexanone or butylcyclohexanoic acid.

    Reduction: Formation of butylcyclohexanol.

    Substitution: Formation of various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,3R)-3-Butyl-2-oxocyclohexyl acetate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S,3R)-3-Butyl-2-oxocyclohexyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include ester hydrolysis, oxidation, and reduction reactions, depending on the specific biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S,3R)-3-Butyl-2-oxocyclohexanone: A closely related compound with a ketone group instead of an acetate group.

    (1S,3R)-3-Butylcyclohexanol: A reduced form of the compound with an alcohol group.

    (1S,3R)-3-Butylcyclohexanoic acid: An oxidized form with a carboxylic acid group.

Uniqueness

(1S,3R)-3-Butyl-2-oxocyclohexyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

61592-55-0

Molekularformel

C12H20O3

Molekulargewicht

212.28 g/mol

IUPAC-Name

[(1S,3R)-3-butyl-2-oxocyclohexyl] acetate

InChI

InChI=1S/C12H20O3/c1-3-4-6-10-7-5-8-11(12(10)14)15-9(2)13/h10-11H,3-8H2,1-2H3/t10-,11+/m1/s1

InChI-Schlüssel

ZKGIJTKOEQNUOI-MNOVXSKESA-N

Isomerische SMILES

CCCC[C@@H]1CCC[C@@H](C1=O)OC(=O)C

Kanonische SMILES

CCCCC1CCCC(C1=O)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.